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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

Cat. No.: B097055 Get Quote

An In-depth Technical Guide to the Physical Characteristics of 4-(Pentyloxy)phenol

Introduction
4-(Pentyloxy)phenol, also known as p-n-pentyloxyphenol or hydroquinone monopentyl ether,

is an aromatic organic compound that belongs to the phenol ether family. Its molecular

structure, featuring a hydroxyl group and a pentyloxy substituent on a benzene ring, imparts

amphipathic properties that make it a valuable intermediate in various fields of chemical

synthesis. Primarily, it serves as a key building block in the development of liquid crystals,

polymers, and, significantly, as a pharmaceutical intermediate.[1][2] Understanding its

fundamental physical and chemical characteristics is paramount for researchers, scientists, and

drug development professionals to ensure its effective and safe utilization in experimental and

manufacturing workflows.

This guide provides a comprehensive overview of the core physical properties of 4-
(Pentyloxy)phenol, supported by spectroscopic data, validated protocols, and safety

information, designed to equip the scientific community with the technical knowledge required

for its application.

Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. 4-(Pentyloxy)phenol is
uniquely identified by its CAS Registry Number, and its structure is defined by the connectivity

of its constituent atoms.

IUPAC Name: 4-(Pentyloxy)phenol[3]
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Synonyms: p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, 4-Pentoxyphenol, Amol,

Hydroquinone Monopentyl Ether[4][5]

CAS Number: 18979-53-8[4]

Molecular Formula: C₁₁H₁₆O₂[6]

SMILES: CCCCCOC1=CC=C(C=C1)O[3]

InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of 4-(Pentyloxy)phenol.

Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments

and are critical for process design, formulation development, and safety assessments.

Property Value Source

Molecular Weight 180.24 g/mol [5]

Appearance White to beige powder [2]

Melting Point 56-57 °C [2]

Boiling Point (Est.) 273.08 °C [2]

XLogP3 3.5 [5]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Topological Polar Surface Area 29.5 Å² [2]

Rotatable Bond Count 5 [2]

Expert Insight: The XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting

good solubility in nonpolar organic solvents and lipids, a key consideration in drug delivery
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system design. The presence of both a hydrogen bond donor (the hydroxyl group) and

acceptors (the two oxygen atoms) allows for specific intermolecular interactions that influence

its melting point and solubility in protic solvents.

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The

following data are foundational for quality control and structural confirmation.

Mass Spectrometry (Electron Ionization)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 4-(Pentyloxy)phenol, the electron ionization mass spectrum shows a

prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Molecular Ion (M⁺): m/z 180

Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals characteristic

losses. A significant peak is often observed at m/z 110, corresponding to the loss of the

pentyloxy radical, leaving the hydroxyphenoxy cation. This fragmentation is a key diagnostic

feature for this class of compounds.

The data is available for review in the NIST Chemistry WebBook.[1][7]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule. The gas-phase IR

spectrum of 4-(Pentyloxy)phenol displays characteristic absorption bands.[7]
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Wavenumber (cm⁻¹) Functional Group Vibration Type

~3600-3400 O-H (Phenol) Stretching

~3100-3000 C-H (Aromatic) Stretching

~2960-2850 C-H (Aliphatic) Stretching

~1600, ~1500 C=C (Aromatic) Ring Stretching

~1230 C-O (Aryl Ether) Asymmetric Stretching

~1030 C-O (Aryl Ether) Symmetric Stretching

Expert Insight: The broadness of the O-H stretching band is indicative of hydrogen bonding,

which may be observed in condensed phases (solid or liquid). The presence of both aromatic

and aliphatic C-H stretches, alongside the strong aryl ether C-O stretch, confirms the core

structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 4-(Pentyloxy)phenol are not widely available in public

databases, a predicted analysis based on established chemical shift principles provides

valuable insight for structural verification.

Predicted ¹H-NMR (400 MHz, CDCl₃):

δ ~6.8 ppm (d, 2H): Aromatic protons ortho to the pentyloxy group.

δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

δ ~4.8-5.5 ppm (s, 1H): Phenolic hydroxyl proton (shift is concentration and solvent

dependent).

δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

δ ~1.7 ppm (quint, 2H): Methylene protons beta to the ether oxygen (-CH₂-CH₂-CH₂-).

δ ~1.4 ppm (sext, 2H): Methylene protons gamma to the ether oxygen (-CH₂-CH₂-CH₃).
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δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃).

Predicted ¹³C-NMR (100 MHz, CDCl₃):

δ ~153 ppm: Aromatic carbon attached to the pentyloxy group (C-O).

δ ~149 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

δ ~116 ppm: Aromatic carbons ortho to the pentyloxy group.

δ ~115 ppm: Aromatic carbons ortho to the hydroxyl group.

δ ~69 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

δ ~29 ppm: Methylene carbon beta to the ether oxygen.

δ ~28 ppm: Methylene carbon gamma to the ether oxygen.

δ ~22 ppm: Methylene carbon delta to the ether oxygen.

δ ~14 ppm: Terminal methyl carbon.

4-(Pentyloxy)phenol Structure

Predicted ¹H-NMR Peaks

CH₃-CH₂-CH₂-CH₂-CH₂-O-Ph-OH

~6.8 ppm (Ar-H)
Aromatic Protons

~3.9 ppm (-O-CH₂-)Benzylic Protons

~0.9 ppm (-CH₃)

Alkyl Protons

Click to download full resolution via product page

Caption: Correlation of predicted ¹H-NMR signals to the molecular structure.
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Solubility Profile
Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its

amphipathic structure, 4-(Pentyloxy)phenol is expected to be poorly soluble in water but

readily soluble in common organic solvents. For a structurally similar compound, 4-

heptyloxyphenol, the solubility in DMSO is high (100 mg/mL).[8] A similar profile is anticipated

for 4-(pentyloxy)phenol.

Expected Solubility:

Water: Poorly soluble.

Methanol, Ethanol: Soluble.

Acetone, Ethyl Acetate: Soluble.

Dichloromethane, Chloroform: Soluble.

Dimethyl Sulfoxide (DMSO): Highly soluble.

Thermal Properties and Stability
The thermal stability of a compound is crucial for determining appropriate storage and handling

conditions.

Melting Point: 56-57 °C[2]

Storage Conditions: Store in a dry, cool (0-10°C), and well-ventilated place. Keep the

container tightly closed.[2]

Expert Insight: The relatively low melting point indicates that this compound is a solid at room

temperature but can be easily melted for certain applications. Storage at refrigerated

temperatures is recommended to minimize potential degradation over time, especially

considering the phenol moiety, which can be susceptible to oxidation.

Safety and Handling
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Adherence to safety protocols is non-negotiable in a laboratory setting. 4-(Pentyloxy)phenol is
classified as an irritant.

Hazard Statements: H315 (Causes skin irritation). May also cause serious eye irritation.[2]

Precautionary Statements:

P264: Wash hands and exposed skin thoroughly after handling.[2]

P280: Wear protective gloves, eye protection, and face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

Incompatible Materials: Strong oxidizing agents, strong bases.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical.[8]

Experimental Protocols
The following protocols describe standard procedures for verifying the physical properties of 4-
(Pentyloxy)phenol.

Protocol: Melting Point Determination
Objective: To accurately determine the melting point range of a solid sample of 4-
(Pentyloxy)phenol.

Methodology:

Sample Preparation: Ensure the 4-(Pentyloxy)phenol sample is dry and finely powdered.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm.

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting

point (56 °C).

Measurement: Decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.

Validation: A sharp melting range (e.g., within 1 °C) is indicative of high purity. Compare the

observed range to the literature value (56-57 °C).
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Caption: Workflow for Melting Point Determination.

Protocol: FTIR Sample Preparation (KBr Pellet Method)
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Objective: To prepare a solid sample of 4-(Pentyloxy)phenol for analysis by transmission FTIR

spectroscopy.

Methodology:

Material Preparation: Gently grind 1-2 mg of 4-(Pentyloxy)phenol with ~100 mg of dry,

spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. The mixture should be

homogenous and have a fine, consistent particle size.

Causality: Grinding ensures the sample is evenly dispersed and minimizes light scattering,

leading to a higher quality spectrum. KBr is used because it is transparent in the mid-

infrared region.

Pellet Pressing: Transfer the mixture to a pellet press die.

Evacuation: Briefly apply a vacuum to the die to remove trapped air, which can cause the

pellet to be opaque.

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the FTIR spectrometer for analysis.

Validation: The resulting spectrum should show sharp, well-defined peaks consistent with the

functional groups of 4-(Pentyloxy)phenol and a flat baseline.

Sample Preparation Pellet Formation Analysis

Grind 1-2 mg Sample
with 100 mg KBr

Transfer to
Pellet Die

Apply Vacuum
to Die

Apply Pressure
(7-10 tons)

Mount Pellet in
FTIR Spectrometer Acquire Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR Analysis via KBr Pellet Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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